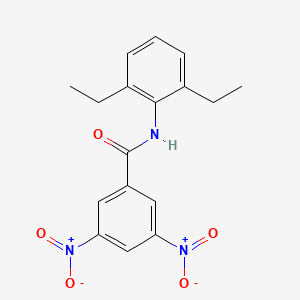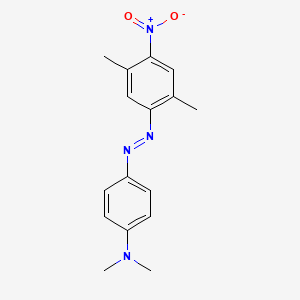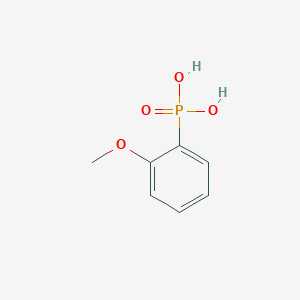
N-(2,6-diethylphenyl)-3,5-dinitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-diethylphenyl)-3,5-dinitrobenzamide: is an organic compound that belongs to the class of aromatic amides. This compound is characterized by the presence of two ethyl groups attached to the phenyl ring and two nitro groups attached to the benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-diethylphenyl)-3,5-dinitrobenzamide typically involves the nitration of N-(2,6-diethylphenyl)benzamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors equipped with cooling systems to manage the exothermic nature of the nitration reaction. The product is then purified through recrystallization or chromatography techniques to obtain a high-purity compound.
化学反応の分析
Types of Reactions: N-(2,6-diethylphenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in acidic medium.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted aromatic compounds with different functional groups.
科学的研究の応用
N-(2,6-diethylphenyl)-3,5-dinitrobenzamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the production of dyes, pigments, and pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties. It is used in biochemical assays to investigate enzyme interactions and inhibition.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
作用機序
The mechanism of action of N-(2,6-diethylphenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The nitro groups play a crucial role in the compound’s reactivity, influencing its ability to form covalent bonds with target molecules.
類似化合物との比較
- N-(2,6-diethylphenyl)-2-chloroacetamide
- N-(2,6-diethylphenyl)-N-(hydroxymethyl)formamide
- N-(2,6-diethylphenyl)-N-(2-propoxyethyl)quinoline-8-carboxamide
Comparison: N-(2,6-diethylphenyl)-3,5-dinitrobenzamide is unique due to the presence of two nitro groups, which significantly enhance its reactivity compared to similar compounds. The nitro groups make it more susceptible to reduction and substitution reactions, providing a broader range of chemical transformations. Additionally, the compound’s structure allows for specific interactions with biological targets, making it a valuable tool in scientific research.
特性
CAS番号 |
33581-01-0 |
|---|---|
分子式 |
C17H17N3O5 |
分子量 |
343.33 g/mol |
IUPAC名 |
N-(2,6-diethylphenyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C17H17N3O5/c1-3-11-6-5-7-12(4-2)16(11)18-17(21)13-8-14(19(22)23)10-15(9-13)20(24)25/h5-10H,3-4H2,1-2H3,(H,18,21) |
InChIキー |
KLVKOTOSOWBSMY-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-[[10-(4-ethoxycarbonylanilino)-10-oxodecanoyl]amino]benzoate](/img/structure/B11945854.png)



![N-[1-(2-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11945884.png)





![Methyl 5-azatricyclo[4.2.0.0~2,4~]oct-7-ene-5-carboxylate](/img/structure/B11945903.png)

![Benzene, [(1-methylene-2-propenyl)thio]-](/img/structure/B11945909.png)

